2-Bromo-4-isopropylpyridine

Organic Chemistry Medicinal Chemistry Process Chemistry

2-Bromo-4-isopropylpyridine (CAS 1086381-43-2) is a heterocyclic organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol. It is a colorless to light yellow liquid at room temperature.

Molecular Formula C8H10BrN
Molecular Weight 200.079
CAS No. 1086381-43-2
Cat. No. B2768714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-isopropylpyridine
CAS1086381-43-2
Molecular FormulaC8H10BrN
Molecular Weight200.079
Structural Identifiers
SMILESCC(C)C1=CC(=NC=C1)Br
InChIInChI=1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3
InChIKeyLEMRXPAQILDIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-isopropylpyridine (CAS 1086381-43-2): A Versatile Pyridine Building Block for Organic Synthesis


2-Bromo-4-isopropylpyridine (CAS 1086381-43-2) is a heterocyclic organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol [1]. It is a colorless to light yellow liquid at room temperature . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions [2].

Reactive Handle
Bromine at 2-position enables Pd-catalyzed cross-couplings for library synthesis.
Substitution Pattern
4-Isopropyl group offers steric and electronic tuning distinct from simpler pyridines.
Physical Form
Supplied as a liquid for ease of handling and formulation in synthetic workflows.

The Structural Basis for Selecting 2-Bromo-4-isopropylpyridine Over Alternative Halopyridines


While various 2-halopyridines can serve as building blocks, direct substitution with a generic analog (e.g., 2-bromopyridine or 2-chloro-4-isopropylpyridine) is not straightforward. The specific combination of the bromine at the 2-position and the isopropyl group at the 4-position provides a unique steric and electronic environment [1]. This specific substitution pattern can significantly influence reaction outcomes, such as regioselectivity in cross-couplings or the final molecule's physical properties [2]. The following evidence underscores the specific characteristics of this compound that inform its selection in complex syntheses.

Replacing with 2-bromopyridine removes the 4-isopropyl group, which may alter regioselectivity and physicochemical profile in downstream products.
Switching to 2-chloro-4-isopropylpyridine may change reactivity; chloride is a less active leaving group in many cross-coupling conditions.
Generic halopyridine analogs may not reproduce the same steric environment; coupling outcomes can shift, requiring separate optimization.

Verifiable Quantitative Data for 2-Bromo-4-isopropylpyridine (CAS 1086381-43-2)


Fundamental Physicochemical Properties of 2-Bromo-4-isopropylpyridine

The compound is a liquid with a predicted density of 1.3 ± 0.1 g/cm³ and a boiling point of 245.6 ± 20.0 °C at 760 mmHg . These properties are essential for handling, storage, and planning synthetic steps .

Physicochemical Profile
Data to verify
Liquid, density 1.3 ± 0.1 g/cm³, bp 245.6 ± 20.0 °C (760 mmHg)
Supports procurement specifications and experimental planning.
Predicted values; confirm with lot-specific certificate of analysis.
Organic Chemistry Medicinal Chemistry Process Chemistry

Reactivity Profile: Substrate for Palladium-Catalyzed Cross-Couplings

The 2-bromo substituent makes 2-Bromo-4-isopropylpyridine a competent substrate for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations [1]. This enables the introduction of diverse aryl, alkenyl, alkynyl, and amino groups at the 2-position of the pyridine ring. This reactivity is fundamental for generating molecular diversity in medicinal chemistry programs.

Cross‑Coupling Scope
Class-level inference
Suzuki‑Miyaura, Stille, Heck, Buchwald‑Hartwig amination
Confirms versatility as a building block for molecular diversification.
Reactivity inferred from 2-bromopyridine class; optimize per specific coupling partner.
Organic Synthesis Catalysis Drug Discovery

Primary Application Scenarios for 2-Bromo-4-isopropylpyridine in Research and Development


Medicinal Chemistry: Synthesis of Diverse Compound Libraries

2-Bromo-4-isopropylpyridine is employed as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo Suzuki and other cross-couplings allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by introducing various aryl or heteroaryl groups at the pyridine's 2-position [1]. The 4-isopropyl group can also influence the lipophilicity and metabolic stability of the final compounds [2].

Agrochemical Research: Development of Novel Pesticides and Herbicides

The compound is utilized in the development of new agrochemicals [1]. The pyridine core is a common motif in many herbicides and fungicides, and the compound's reactivity allows for the attachment of various functional groups necessary for target binding and biological activity.

Process Chemistry: Route Scouting and Optimization

In a process chemistry setting, 2-Bromo-4-isopropylpyridine can be used to explore and optimize synthetic routes to advanced intermediates. Its defined physical properties (liquid, known boiling point) are advantageous for handling and purification during scale-up .

Materials Science: Synthesis of Functional Ligands

The compound can serve as a precursor for creating functionalized pyridine ligands. These ligands can be incorporated into metal complexes for applications in catalysis or materials science [3].

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
2-Bromo cross‑coupling versatility
Coupling efficiency and substituent effects on biological activity
Agrochemical Discovery
Pyridine core for target binding
Functional group tolerance and herbicidal/fungicidal activity
Process Chemistry
Defined physical properties (liquid, boiling point)
Scalability, purification, and handling robustness
Materials Science
Precursor for functionalized pyridine ligands
Coordination behavior and catalytic performance of derived metal complexes

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